molecular formula C14H21N3 B1518958 3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline CAS No. 1018649-76-7

3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline

Cat. No. B1518958
CAS RN: 1018649-76-7
M. Wt: 231.34 g/mol
InChI Key: YKKXALRLOPTYEL-UHFFFAOYSA-N
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Description

“3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline” is a chemical compound with the CAS Number: 1018649-76-7 . It is also known as CPP. The molecular weight of this compound is 231.34 g/mol . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H21N3/c15-13-2-1-3-14 (10-13)17-8-6-16 (7-9-17)11-12-4-5-12/h1-3,10,12H,4-9,11,15H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The molecular weight is 231.34 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the resources.

Scientific Research Applications

Biological Marker Studies

3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline, due to its structural resemblance to compounds like aniline and piperazine, may play a role in biological marker studies. For instance, aniline in hydrolyzed urine and plasma has been studied as potential biomarkers for phenylisocyanate (PhI) exposure. The study found a significant correlation between air and urinary levels of aniline, suggesting its potential as a biological marker of exposure to certain chemicals (Tinnerberg, Sennbro, & Jönsson, 2008).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of drugs structurally related to this compound is crucial in drug development and safety. For example, the drug ciprofloxacin and its biliary metabolites were studied, showing effective biliary excretion and the identification of various metabolites in human bile, providing insight into the drug's metabolism and pharmacokinetics (Tanimura, Tominaga, Rai, & Matsumoto, 1986).

Receptor Binding and Effects

Compounds structurally similar to this compound have been studied for their receptor binding properties and effects. For instance, WAY-100635, a compound with a piperazine structure, was studied for its behavior as a 5-HT1A receptor radioligand, providing insights into its potential therapeutic applications and receptor-binding properties (Osman et al., 1996).

Safety and Hazards

The safety information available indicates that this compound may be dangerous. The safety pictograms associated with it are GHS05 and GHS07 . Some of the precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

3-[4-(cyclopropylmethyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c15-13-2-1-3-14(10-13)17-8-6-16(7-9-17)11-12-4-5-12/h1-3,10,12H,4-9,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXALRLOPTYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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